molecular formula C11H16N4O4S2 B14933904 C11H16N4O4S2

C11H16N4O4S2

Cat. No.: B14933904
M. Wt: 332.4 g/mol
InChI Key: UTJXTNUCBQQWKS-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a combination of nitrogen, oxygen, and sulfur atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide involves several steps. One common synthetic route includes the reaction of 1H-indazole-7-amine with ethane-1,2-disulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate compounds .

Chemical Reactions Analysis

1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide: undergoes various types of chemical reactions, including:

Scientific Research Applications

1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide: can be compared with other similar compounds such as:

The uniqueness of 1-S-ethane-N-(1H-indazol-7-yl)ethane-1,2-disulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H16N4O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H16N4O4S2/c16-9(15-11-13-4-5-20-11)1-3-12-10(17)14-8-2-6-21(18,19)7-8/h4-5,8H,1-3,6-7H2,(H2,12,14,17)(H,13,15,16)

InChI Key

UTJXTNUCBQQWKS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=NC=CS2

Origin of Product

United States

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